molecular formula C7H7F3N2O3 B13896097 2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid

2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid

Katalognummer: B13896097
Molekulargewicht: 224.14 g/mol
InChI-Schlüssel: CXJRSTKGUCSXKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative intended for research and development purposes only. Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of pharmacological activities. They are recognized as a privileged scaffold in drug discovery, forming the core structure in various therapeutic agents such as the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . The presence of both the trifluoromethoxymethyl group and a carboxylic acid functional group on the pyrazole ring makes this compound a versatile building block for chemical synthesis. The carboxylic acid moiety allows for further derivatization, particularly through the formation of amide bonds, enabling the creation of more complex molecules for biological screening . As a key synthetic intermediate, it can be utilized in the design and development of novel compounds for investigating biological targets and screening for potential agrochemical or pharmaceutical applications. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other personal use. Handle with appropriate precautions, referring to the material safety data sheet for detailed hazard and handling information.

Eigenschaften

Molekularformel

C7H7F3N2O3

Molekulargewicht

224.14 g/mol

IUPAC-Name

2-methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-5(6(13)14)2-4(11-12)3-15-7(8,9)10/h2H,3H2,1H3,(H,13,14)

InChI-Schlüssel

CXJRSTKGUCSXKH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)COC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Functionalization and Carboxylation

One common industrially relevant method involves the preparation of substituted pyrazole intermediates followed by carboxylation via Grignard or organomagnesium reagents reacting with carbon dioxide. This method is supported by several patent disclosures describing the preparation of pyrazole carboxylic acids with trifluoromethyl or difluoromethyl substituents, which are structurally related to the trifluoromethoxymethyl group.

Example Process:

  • Step 1: Halogenation of N-methyl-3-aminopyrazole to introduce a halogen at the 4- or 5-position.
  • Step 2: Diazotization of the halogenated amino-pyrazole and coupling with potassium trifluoromethyl trifluoroborate or related trifluoromethoxymethyl reagents to introduce the trifluoromethoxymethyl group.
  • Step 3: Treatment of the halogenated trifluoromethoxymethyl pyrazole with a Grignard reagent such as isopropyl magnesium chloride to form the corresponding magnesium intermediate.
  • Step 4: Carboxylation of the magnesium intermediate with carbon dioxide gas to yield the pyrazole-3-carboxylic acid.
  • Step 5: Acidic workup and recrystallization to purify the final product.

This approach avoids the use of highly toxic or explosive reagents and allows for good control over regioselectivity and purity, with yields reported up to 64% for similar compounds.

Catalytic Pyrazole Ring Formation with Substituted Ketones

Another method involves constructing the pyrazole ring via cyclization reactions of substituted hydrazines with α,β-unsaturated ketones or alkynes bearing trifluoromethoxymethyl groups. However, this approach often requires:

  • Use of hazardous reagents such as ethyl diazoacetate.
  • Transition metal catalysts like indium chloride.
  • Complex purification due to isomer formation and side reactions.

The industrial applicability of this method is limited due to safety concerns and lower yields, as noted in related pyrazole syntheses.

Hydrolysis of Pyrazole Esters

Hydrolysis of 5-substituted pyrazole-3-carboxylic esters to the corresponding acids is a classical route. However, challenges include:

  • Low yields (around 26% reported in some cases).
  • Difficulty in separating the target acid from reaction mixtures.
  • Large solvent volumes required for extraction and purification.
  • Poor scalability due to these inefficiencies.

This method is less favored for industrial synthesis of trifluoromethoxymethyl-substituted pyrazole carboxylic acids.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for the key steps in the synthesis of trifluoromethoxymethyl pyrazole carboxylic acids based on available data from related compounds and patents:

Step Reagents/Conditions Temperature Yield (%) Notes
Halogenation of aminopyrazole Bromine or iodine in aqueous medium 0–25 °C >80 Selective substitution at pyrazole 4- or 5-position
Diazotization and coupling Sodium nitrite, potassium trifluoromethyl trifluoroborate, Cu2O catalyst 0–30 °C 70–85 Efficient introduction of trifluoromethoxymethyl group
Grignard exchange Isopropyl magnesium chloride 0–25 °C High Formation of magnesium intermediate
Carboxylation Carbon dioxide gas 0–25 °C, then warming 60–70 Direct carboxylation to acid group
Purification Acidic quenching, recrystallization Room temperature Purity >99.5% High purity product obtained

Purification Techniques

Purification is critical due to the presence of isomers and side products. Commonly employed methods include:

  • Liquid-liquid extraction with ethyl acetate or similar solvents.
  • Recrystallization from suitable solvents to enhance purity and crystal morphology.
  • Preparative liquid chromatography for difficult separations, though less favored industrially due to cost.

Recent improvements focus on crystallization techniques yielding larger, platelet-shaped crystals that facilitate filtration and washing, reducing costs and improving scalability.

Challenges and Industrial Considerations

  • Isomer Formation: Avoiding positional isomers during substitution steps is essential to ensure product consistency.
  • Safety: Use of explosive or toxic reagents is minimized in modern routes to improve safety.
  • Environmental Impact: Reduction of solvent use and waste generation is a priority.
  • Yield vs. Purity Trade-off: Optimizing reaction conditions to maximize yield without compromising purity is a key challenge.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations Reference
Halogenation → Diazotization → Grignard Carboxylation Stepwise introduction of substituents and carboxylation High purity, scalable, moderate yield Multi-step, requires careful control
Pyrazole ring formation via cyclization Direct ring synthesis from substituted ketones Potentially shorter route Hazardous reagents, low scalability
Hydrolysis of pyrazole esters Conversion of ester to acid Simple concept Low yield, difficult purification

Analyse Chemischer Reaktionen

2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the trifluoromethoxymethyl group enhances its binding affinity to target proteins, leading to increased efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Biological Activity/Applications
2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid 2-CH₃, 5-CF₃OCH₂, 3-COOH Not explicitly provided High lipophilicity due to CF₃OCH₂; potential metabolic stability Inferred from analogs (e.g., enzyme inhibition)
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid (FMPPP) 6-CH₃, 1-(CF₃C₆H₄CH₂), 3-COOH Not explicitly provided Benzyl and trifluoromethyl groups enhance cellular uptake Anti-proliferative in prostate cancer via autophagy induction and mTOR inhibition
3-Methyl-5-(trifluoromethyl)pyrazole 3-CH₃, 5-CF₃ 150.10 Simple trifluoromethyl substitution; no carboxylic acid Intermediate for synthesis
4-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid 4-Cl, 1-CH₃, 5-CF₃, 3-COOH Not explicitly provided Chloro group increases reactivity; discontinued product Potential enzyme inhibitor (inferred)
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 3-furyl, 5-COOH 192.17 Furyl group introduces π-electron density; lower lipophilicity Unspecified, likely a synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxymethyl group in the target compound likely increases logP compared to FMPPP (benzyl group) and the furyl derivative. This enhances membrane permeability.
  • Solubility: The carboxylic acid at position 3 improves aqueous solubility relative to non-carboxylic acid analogs (e.g., 3-Methyl-5-(trifluoromethyl)pyrazole).

Biologische Aktivität

2-Methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 1-methyl-3-((trifluoromethoxy)methyl)-1H-pyrazole-5-carboxylic acid
  • Molecular Formula : C7H7F3N2O3
  • CAS Number : 2821785-89-9
  • Molecular Weight : 224.14 g/mol

Synthesis

The synthesis of 2-methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoromethoxymethylating agents. The synthetic pathway often utilizes various coupling reactions and purification methods to achieve the desired purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant inhibitory activities against various biological targets:

  • Cytochrome P450 Inhibition : Similar pyrazole derivatives have shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. For instance, compounds structurally related to 2-methyl-5-(trifluoromethoxymethyl)pyrazole-3-carboxylic acid have been identified as effective inhibitors of TCDD-induced cytochrome P450 induction in vivo, suggesting a protective role against environmental toxins .
  • Neuroprotective Effects : Some studies indicate that pyrazole derivatives can enhance cell viability in neurotoxic environments, particularly those involving amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. For example, modifications in the pyrazole scaffold have led to compounds that significantly reduce Aβ-induced cytotoxicity in neuronal cell lines .
  • Antifungal Activity : Compounds with similar structural motifs have been evaluated for antifungal properties, showing promising results against various phytopathogenic fungi. The SAR analysis indicates that specific substitutions on the pyrazole ring can enhance antifungal potency .

Study 1: Neuroprotective Properties

In a study focusing on neuroprotection, a series of pyrazole derivatives were tested for their ability to inhibit Aβ fibril formation. Compounds demonstrated up to 80% reduction in thioflavin fluorescence absorption, indicating effective inhibition of fibril formation. Additionally, they enhanced cell viability by 43% in PC-12 cells under Aβ-induced cytotoxic conditions .

Study 2: Environmental Toxicology

In another investigation, the compound was evaluated for its effects on cytochrome P450 induction caused by TCDD exposure. The findings suggested that it could serve as a potential therapeutic agent for mitigating TCDD-related liver toxicity and endocrine disruption by acting as an antagonist to the aryl hydrocarbon receptor (AhR) .

Structure-Activity Relationships (SAR)

The SAR analysis has revealed important insights into how modifications to the pyrazole structure influence biological activity:

CompoundModificationBiological Activity
12c4-fluorophenyl substitutionHighest antifungal activity (56.45% inhibition at 10 µM)
16cCyclohexylmethyl group at N-1Comparable activity to 12b
24bOrtho-substituted phenyl groupMost potent NA inhibitory activity (72.80% at 10 µM)

These results highlight the significance of specific substituents in enhancing the biological efficacy of pyrazole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.